![molecular formula C16H20N2O4 B5113211 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione](/img/structure/B5113211.png)
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as Etomidate, is a short-acting intravenous anesthetic drug that is used for induction of anesthesia and sedation in various medical procedures. It was first synthesized by Janssen Pharmaceutica in 1964 and was approved for use in the United States in 1983.
Mecanismo De Acción
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts primarily on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. It enhances the activity of GABA, leading to increased inhibition of neuronal activity and subsequent sedation and anesthesia.
Biochemical and Physiological Effects:
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has a rapid onset of action, with peak effects occurring within one minute of administration. It has a short duration of action, with effects lasting for approximately five to ten minutes. It is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its rapid onset and short duration of action, which allows for precise control of anesthesia levels. It also has minimal effects on cardiovascular and respiratory function, making it a safe option for use in animal studies. However, it has been shown to suppress the immune system and may have negative effects on cognitive function.
Direcciones Futuras
Future research on 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione may focus on its potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. It may also be studied for its effects on the immune system and its potential use in the treatment of autoimmune disorders. Additionally, research may focus on developing new formulations of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione that have longer durations of action or fewer side effects.
Métodos De Síntesis
The synthesis of 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 1-ethyl-3-(3-ethoxyphenyl)-pyrrolidine-2,5-dione with morpholine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
1-(3-ethoxyphenyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively studied for its anesthetic properties and has been used in various medical procedures, including intubation, cardioversion, and electroconvulsive therapy. It has also been used in the treatment of status epilepticus, a life-threatening condition characterized by prolonged seizures.
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-22-13-5-3-4-12(10-13)18-15(19)11-14(16(18)20)17-6-8-21-9-7-17/h3-5,10,14H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRKWEARKJCYFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.